molecular formula C16H17FO2Se B12516310 Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- CAS No. 820212-03-1

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-

Cat. No.: B12516310
CAS No.: 820212-03-1
M. Wt: 339.3 g/mol
InChI Key: QTFRGYWYJQTRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenol group, a fluorine atom, a phenylseleno group, and a methoxy group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phenol derivative reacts with a fluorinated alkyl halide in the presence of a base. The phenylseleno group can be introduced through a selenation reaction using phenylselenol and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylseleno group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include selenoxides, de-selenated phenols, and substituted phenol derivatives.

Scientific Research Applications

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[2-chloro-3-(phenylseleno)propyl]-2-methoxy-
  • Phenol, 4-[2-bromo-3-(phenylseleno)propyl]-2-methoxy-
  • Phenol, 4-[2-iodo-3-(phenylseleno)propyl]-2-methoxy-

Uniqueness

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs.

This comprehensive overview highlights the significance of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

820212-03-1

Molecular Formula

C16H17FO2Se

Molecular Weight

339.3 g/mol

IUPAC Name

4-(2-fluoro-3-phenylselanylpropyl)-2-methoxyphenol

InChI

InChI=1S/C16H17FO2Se/c1-19-16-10-12(7-8-15(16)18)9-13(17)11-20-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11H2,1H3

InChI Key

QTFRGYWYJQTRTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C[Se]C2=CC=CC=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.